7-Chloronorbornadiene

概要

説明

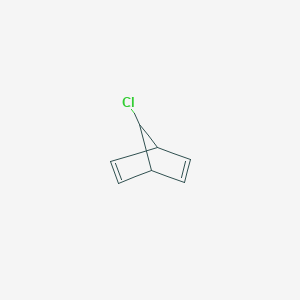

7-Chloronorbornadiene (CAS 1609-39-8) is a bicyclic chlorinated hydrocarbon with the molecular formula C₇H₇Cl and a molecular weight of 126.58 g/mol . It is derived from norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) by substituting a chlorine atom at the 7-position. This compound is notable for its strained bicyclic structure, which imparts unique reactivity in cycloaddition reactions, organometallic synthesis, and polymer chemistry. For example, it serves as a precursor in the synthesis of homobenzvalene via NaBH₄ reduction and participates in methine (CH) transfer reactions for methylidyne complex formation .

準備方法

Synthetic Routes and Reaction Conditions

7-Chloronorbornadiene can be synthesized through several methods. One common approach involves the reaction of norbornadiene with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the norbornadiene molecule.

Another method involves the use of 7-t-butoxynorbornadiene as an intermediate. This compound can be prepared by reacting norbornadiene with t-butyl perbenzoate in the presence of cuprous bromide as a catalyst. The resulting 7-t-butoxynorbornadiene can then be converted to this compound through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

化学反応の分析

Types of Reactions

7-Chloronorbornadiene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Addition Reactions: The double bonds in the norbornadiene structure can participate in addition reactions with electrophiles such as bromine, hydrogen chloride, and other halogens.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Electrophilic Addition: Bromine, hydrogen chloride, and other halogens.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Substitution: Various substituted norbornadienes depending on the nucleophile used.

Addition: Halogenated norbornadienes.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

科学的研究の応用

Energy Storage Applications

One of the most promising applications of 7-chloronorbornadiene is in molecular solar-thermal (MOST) energy storage systems . The compound's ability to undergo reversible photoinduced cycloaddition reactions allows it to store solar energy effectively.

- Mechanism : The reaction involves the conversion of norbornadiene to quadricyclane upon irradiation, which can later be reverted by heating, releasing stored energy. This process is particularly advantageous for developing high-density energy storage materials.

- Performance Metrics : Research indicates that substituted norbornadienes can achieve high absorption onsets and energy densities. For instance, studies have shown absorption onsets reaching up to 539 nm and energy densities around 379 kJ/kg .

Organic Synthesis

This compound serves as a crucial intermediate in various organic synthesis pathways. Its reactivity allows for the formation of diverse chemical structures through several methodologies.

- Synthesis of Halogenated Compounds : The compound can be utilized in the synthesis of halogenated derivatives through methods like Suzuki cross-coupling reactions. For example, 2-bromo-3-chloronorbornadiene can be synthesized using this compound as a precursor, facilitating the production of complex organic molecules .

- Formation of Complex Structures : The reaction with thallium cyclopentadienide leads to the synthesis of hexahydro-3,4,7-methenocyclopenta[a]indene, showcasing its utility in generating complex cyclic structures .

Biochemical Applications

In the field of biochemistry, this compound has been investigated for its potential as an ethylene receptor antagonist . Ethylene plays a crucial role in plant signaling and development.

- Mechanism of Action : Strained alkenes like this compound can inhibit ethylene action, making them valuable for studying ethylene signaling pathways and their effects on plant growth and development .

- Practical Use in Horticulture : The use of such antagonists could lead to advancements in agricultural practices by modulating plant responses to ethylene, thereby improving crop yields and quality.

Case Studies and Research Findings

Several studies have highlighted the versatility and effectiveness of this compound in various applications:

作用機序

The mechanism of action of 7-chloronorbornadiene involves its ability to undergo various chemical reactions due to the presence of the chlorine atom and the strained ring structure. The chlorine atom can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. The double bonds in the norbornadiene structure can participate in addition reactions, making the compound highly reactive under certain conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 7-chloronorbornadiene with its analogs:

Reactivity in Cycloaddition Reactions

- This compound: Reacts with diphenyldiazomethane to yield three monoadduct isomers (endo, anti; endo, syn; exo, anti) in a 58:16:26 ratio.

- Norbornadiene: Undergoes Diels-Alder reactions more readily due to the absence of electron-withdrawing groups. However, it lacks the regiochemical diversity seen in chlorinated derivatives.

Stability and Analytical Challenges

- This compound: Bromine analysis discrepancies (e.g., calculated Br 29.80% vs. found 28.40% in related lactone derivatives) suggest side reactions or incomplete purification in halogenated systems .

- 7-Azanorbornadiene: Exhibits lower thermal stability due to nitrogen’s electron-donating effects, as evidenced by its ionization energy data .

生物活性

7-Chloronorbornadiene is a compound of interest due to its unique structural properties and potential biological activities. This bicyclic compound, derived from norbornadiene, has been the subject of various studies focusing on its chemical behavior and biological implications.

- Chemical Formula : CHCl

- Molecular Weight : 142.59 g/mol

- CAS Number : 100361-18-0

The presence of the chlorine atom at the 7-position significantly influences its reactivity and interaction with biological systems.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of norbornadiene, including chlorinated variants, showed varying degrees of cytotoxicity against cancer cell lines. Specifically, compounds with halogen substitutions were found to enhance their interaction with target proteins involved in cancer progression, suggesting a mechanism of action that warrants further exploration .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways:

- Cell Cycle Arrest : Studies have shown that halogenated norbornadienes can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Protein Interaction : Molecular docking studies have indicated that these compounds can bind to phosphoinositide kinase (PI3K), a crucial enzyme in cancer signaling pathways .

Case Studies

- Study on Anticancer Activity :

- Mechanistic Insights :

Comparative Biological Activity Table

| Compound | IC (µM) | Cancer Type | Reference |

|---|---|---|---|

| This compound | 64.41 | Breast Cancer | |

| Doxorubicin | 82.53 | Breast Cancer | |

| Other Derivatives | Varies | Various |

Synthesis and Derivative Development

The synthesis of this compound typically involves the chlorination of norbornadiene or related precursors. Advances in synthetic methodologies have led to the development of various derivatives, enhancing the compound's biological profile.

Synthetic Routes

- Chlorination Reactions : Utilizing chlorine gas or chlorinating agents in controlled conditions to achieve selective chlorination.

- Diels-Alder Reactions : Employing Diels-Alder cycloaddition strategies to introduce functional groups that enhance biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloronorbornadiene, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound often involves halogenation or substitution reactions in norbornadiene derivatives. For example, improved yields (up to 47%) have been achieved using NaBH₄ as a reducing agent in scaled reactions with this compound, as detailed in Table 8 of a study by Cannizzo et al. . Optimization requires careful control of stoichiometry, solvent choice (e.g., toluene), and isolation techniques (e.g., solvent evaporation) to minimize side products.

Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodological Answer : Infrared (IR) spectroscopy identifies C-Cl stretching vibrations (~550–600 cm⁻¹), while ¹H NMR reveals characteristic norbornene proton signals (e.g., bridgehead protons at δ 1.5–2.5 ppm and olefinic protons at δ 5.5–6.5 ppm). Microanalytical techniques (e.g., combustion analysis) verify chlorine content. Reference spectral data from controlled syntheses, as in Grubbs et al. , are critical for comparative analysis.

Q. What are the primary challenges in handling this compound in laboratory settings?

- Methodological Answer : The compound’s strain-induced reactivity requires inert atmospheres (e.g., N₂/Ar) and low-temperature storage to prevent dimerization or decomposition. Solvent purity (e.g., anhydrous toluene) and rigorous exclusion of moisture are essential to avoid hydrolysis of the chloro group .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?

- Methodological Answer : The chlorine substituent exerts both inductive (electron-withdrawing) and conjugative effects, polarizing the norbornadiene π-system. This enhances electrophilicity at specific carbons, as observed in its regioselective [3+2] cycloaddition with diphenyldiazomethane, yielding three monoadduct isomers (58% endo-anti, 16% endo-syn, 26% exo-anti) . Computational modeling (e.g., Hückel MO theory) can further elucidate orbital-controlled reactivity.

Q. What experimental strategies resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Divergent results (e.g., isomer ratios or yields) often stem from variations in reaction conditions (temperature, solvent polarity) or catalyst purity. Systematic replication studies, coupled with high-resolution GC/MS or HPLC analysis (as in Wilt et al. ), are critical. Meta-analyses of historical data (e.g., comparing 1970s vs. modern syntheses) may identify methodological biases .

Q. How can researchers design experiments to probe the steric and electronic effects of this compound in organometallic complexes?

- Methodological Answer : Ligand-exchange studies with transition metals (e.g., Pd or Rh) can quantify steric bulk via Tolman cone angles, while cyclic voltammetry measures electronic effects on redox potentials. For example, reactions with thallium cyclopentadienide demonstrate its utility in forming strained polycyclic frameworks . Controlled comparisons with non-chlorinated analogs are essential to isolate substituent effects.

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure inquiries. For instance:

- PICO : How does this compound (Intervention) compare to 7-bromonorbornadiene (Comparison) in Diels-Alder reaction rates (Outcome) under identical conditions (Population)?

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in thermal stability data for this compound derivatives?

- Methodological Answer : DSC data (e.g., from Cannizzo et al. ) may vary due to sample purity or heating rates. Triplicate runs with calibrated equipment and statistical outlier detection (e.g., Grubbs’ test) improve reliability. Cross-referencing with thermogravimetric analysis (TGA) and computational simulations (e.g., DFT) validates experimental trends .

Q. What statistical tools are appropriate for analyzing regioselectivity in this compound reactions?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates reaction parameters (temperature, solvent polarity) with isomer distributions. For example, the 58:16:26 isomer ratio in diphenyldiazomethane cycloadditions suggests a kinetic vs. thermodynamic control model, testable via Arrhenius plots or Eyring equation derivations.

Q. Experimental Design

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Document all variables (e.g., reagent batch, drying time, distillation cuts) and adhere to standardized protocols (e.g., IUPAC guidelines). Open-access repositories for raw spectral data (e.g., NMR, IR) and reaction videos enhance transparency. Collaborative validation across labs, as seen in Grubbs et al. , mitigates procedural artifacts.

Q. How can researchers balance exploratory and confirmatory studies when investigating novel this compound applications?

- Methodological Answer : Adopt a tiered approach:

- Exploratory : High-throughput screening (e.g., 50 mg-scale reactions ) identifies promising leads.

- Confirmatory : DOE (Design of Experiments) optimizes critical parameters (e.g., temperature, catalyst loading) for scalability.

Pre-registration of hypotheses (e.g., on Open Science Framework) reduces hindsight bias .

特性

IUPAC Name |

7-chlorobicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-7-5-1-2-6(7)4-3-5/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHVXVCUGFNPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=CC1C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167034 | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-39-8 | |

| Record name | 7-Chloronorbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1609-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。